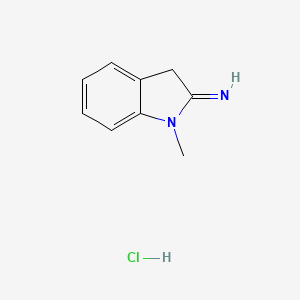

1-Methylindolin-2-imine hydrochloride

Description

Historical Context and Evolution of Indoline (B122111) and Related Heterocyclic Chemistry

The chemistry of indole (B1671886), the aromatic parent of indoline, has roots stretching back to the 19th-century dye industry. chemeurope.comarkat-usa.org The name "indole" itself is a combination of "indigo" and "oleum," stemming from its initial isolation from the treatment of indigo (B80030) dye. chemeurope.comwikipedia.org In 1866, Adolf von Baeyer accomplished a pivotal step by reducing oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed the correct bicyclic structure that is recognized today. wikipedia.org This foundational work opened the door to the exploration of a vast class of nitrogen-containing heterocycles.

The development of synthetic methods for indoles and their derivatives rapidly followed. The Fischer indole synthesis, discovered in 1883, remains one of the most well-known and widely used methods for constructing the indole ring system. creative-proteomics.com Over the decades, interest in these compounds intensified, particularly in the 1930s, upon the discovery of the indole nucleus in essential biomolecules like the amino acid tryptophan and numerous important alkaloids. wikipedia.org

The synthesis of indolines, the saturated analogue of indoles, evolved in parallel. wikipedia.org Early methods often involved the reduction of indoles. wikipedia.org Modern synthetic chemistry has since produced a wealth of sophisticated techniques for constructing the indoline scaffold, including palladium-catalyzed intramolecular C-H amination and multi-component reactions that allow for a rapid increase in molecular complexity from simple precursors. nih.govorganic-chemistry.org This long history of synthetic innovation has provided the tools and understanding necessary to prepare and utilize functionalized derivatives like 1-Methylindolin-2-imine (B13654931) hydrochloride.

Significance of Indoline and Indolin-2-imine Scaffolds in Synthetic Chemistry and Chemical Biology

The indoline scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govresearchgate.net Its rigid, three-dimensional framework is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govekb.eg Indoline derivatives have been investigated and developed for numerous therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and antibacterial agents. nih.govresearchgate.netnih.gov For instance, the indolin-2-one core is a key feature in several VEGFR-2 inhibitors designed as anticancer agents, which function by binding to the ATP active pocket of the kinase. mdpi.com

The indolin-2-imine moiety, a related structure, also holds significant value. Imines, in general, are versatile functional groups in organic synthesis, acting as key intermediates in the formation of nitrogen-containing compounds. nih.govnih.gov The indolin-2-imine scaffold combines the structural features of the indoline ring with the reactivity of an imine, making it a valuable precursor for creating more complex, polycyclic indole alkaloids. nih.gov These alkaloids are a class of natural products known for their diverse and potent biological and pharmacological activities, including cytotoxicity against cancer cells and insecticidal properties. nih.gov The ability to use indolin-2-imine derivatives as building blocks provides a strategic advantage in accessing these complex and medicinally relevant molecular architectures. ekb.egnih.gov

Research Perspectives on 1-Methylindolin-2-imine Hydrochloride as a Versatile Synthetic Unit

Recent research has demonstrated that 1-alkyl-3-alkylindolin-2-imine hydrochlorides, including the 1-methyl derivative, are highly effective building blocks for the synthesis of complex polycyclic indoline scaffolds. nih.gov A notable application is in the copper-catalyzed synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives, which are core structures in various indole alkaloids. nih.gov

This synthetic strategy involves the reaction of a 1-alkyl-3-alkylindolin-2-imine hydrochloride with a compound like 2-iodobenzyl bromide. nih.gov The process is catalyzed by an inexpensive copper salt, such as cuprous chloride (CuCl), in the presence of a base. nih.gov Mechanistic studies suggest a two-step process: first, a nucleophilic attack of the imine anion on the 2-iodobenzyl bromide, followed by a copper-catalyzed intramolecular N-arylation to form the final polycyclic product. nih.gov

The versatility of this method is showcased by its tolerance of a wide range of functional groups on both reaction partners. Substituents on the indoline ring and the benzyl (B1604629) bromide, including electron-donating, electron-withdrawing, and halogen groups, are well-tolerated, consistently providing the desired products in high yields. nih.gov

Table 1: Scope of Copper-Catalyzed Synthesis of Dihydro-6H-indolo[2,3-b]quinolines nih.gov Reaction conditions: 3-alkyl-1-alkylindolin-2-imine hydrochloride (1.1 equiv.), substituted 2-iodobenzyl bromide (1.0 equiv.), CuCl (10 mol%), K₂CO₃ (4.0 equiv.), tBuOH, 100 °C, 20 h.

| Entry | R¹ in Imine | R² in Imine | R³ in Benzyl Bromide | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Me | Benzyl | H | 3h | 85 |

| 2 | Me | Benzyl | 8-F | 3i | 86 |

| 3 | Me | Benzyl | 8-Cl | 3j | 88 |

| 4 | Me | Benzyl | 8-Br | 3k | 90 |

| 5 | Me | Benzyl | 8-CF₃ | 3l | 82 |

| 6 | Me | Benzyl | 8-OMe | 3m | 85 |

| 7 | Et | Benzyl | H | 3n | 83 |

| 8 | Bn | Benzyl | H | 3o | 80 |

| 9 | Me | 4-MeO-Bn | H | 3ab | 88 |

| 10 | Me | 4-Cl-Bn | H | 3ad | 85 |

This robust methodology highlights the potential of this compound and its analogues as key intermediates. Their ability to participate in efficient, catalyzed reactions to construct complex heterocyclic systems underscores their growing importance in contemporary organic synthesis, paving the way for the development of novel routes to biologically active molecules. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

1-methyl-3H-indol-2-imine;hydrochloride |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-5,10H,6H2,1H3;1H |

InChI Key |

JNSHMUVIUWPDSX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=N)CC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylindolin 2 Imine Hydrochloride and Its Precursors

Established Synthetic Routes to 1-Methylindolin-2-imine (B13654931) Hydrochloride

Traditional synthetic pathways to 1-methylindolin-2-imine hydrochloride often rely on the functionalization of pre-formed indoline (B122111) or oxindole (B195798) cores. These methods are characterized by sequential reactions involving methylation, condensation, and salt formation.

N-methylisatin serves as a versatile starting material for the synthesis of various oxindole and indole (B1671886) derivatives. chemicalbook.com The preparation of this compound from N-methylisatin (1-methylindole-2,3-dione) is a multi-step process. A common conceptual pathway involves the selective transformation of the two carbonyl groups.

First, N-methylisatin is converted to its corresponding 2-oxo derivative, 1-methylindolin-2-one (also known as N-methyloxindole). This reduction can be achieved using various reducing agents. Subsequently, the remaining carbonyl group at the C2 position of 1-methylindolin-2-one is converted into an imine. This transformation is typically achieved through a condensation reaction with an appropriate nitrogen source, such as an ammonium (B1175870) salt, under acidic conditions. The final step involves treatment with hydrochloric acid to protonate the imine nitrogen, yielding the stable this compound salt. smolecule.com

The synthesis of the key precursor, 1-methylindolin-2-one, can be accomplished through several alternative routes. One established method is the electrochemical synthesis from isatin (B1672199). In this process, isatin is electroreduced in a solution of dry N,N-dimethylformamide (DMF) in the presence of methyl iodide (CH₃I), which acts as the methylating agent. This method can produce N-methylisatin in quantitative molar yield, which can then be further processed. acs.org

Direct synthesis from N-alkylanilines provides another route, though it is often a multistep procedure with moderate yields. acs.org A more common laboratory-scale approach involves the N-methylation of isatin using alkylating agents like methyl halides or sulfates. This reaction requires the initial generation of the isatin anion using a base, which is then treated with the alkylating agent. acs.org However, these methods can have disadvantages, such as the potential for alkaline hydrolysis of the amide bond and the need for anhydrous solvents with hazardous reagents like metal hydrides. acs.org

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| Isatin | 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) | 1-Methylisatin | Good | acs.org |

| Isatin | Electrolysis, CH₃I, DMF/NaClO₄ | N-Methylisatin | Quantitative | acs.org |

| Indoline | 1. Methyl Iodide (CH₃I), Base (e.g., NaH) 2. Oxidation | 1-Methylindolin-2-one | Varies | smolecule.com |

Green Chemistry Approaches in the Synthesis of Indoline and Indolin-2-imine Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indoles and indolines to reduce environmental impact. tandfonline.comrsc.orgtandfonline.comresearchgate.net These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient conditions, often employing advanced catalytic systems. researchgate.net

Copper and copper oxide nanoparticles (CuO NPs) have emerged as cost-effective, efficient, and recyclable catalysts for synthesizing indole and indoline derivatives. researchgate.netrjeid.com These heterogeneous catalysts can facilitate key bond-forming reactions under milder conditions than traditional methods. For instance, nano CuO has been successfully used as a recyclable catalyst for the N-arylation of indoles and for C-N cross-coupling reactions, which are fundamental steps in building the indoline scaffold. researchgate.net

Copper-catalyzed reactions can also enable direct C-H functionalization, providing a more atom-economical approach to modifying the indole ring. sciencedaily.com Recent studies have demonstrated the intramolecular aromatic C-H amination mediated by copper acetate (B1210297) to produce indolines, a process that can be made catalytic in copper with the use of an oxidant like MnO₂. acs.org Furthermore, visible-light-induced copper catalysis offers a green pathway for the oxidative cyclization of substituted o-aminophenylacetylenes to form indole derivatives, using molecular oxygen as the ultimate oxidant. rsc.org

| Reaction Type | Catalyst System | Key Features | Reference |

| N-arylation / C-N Coupling | Nano CuO, Cs₂CO₃, DMSO | Recyclable catalyst, good to excellent yields. | researchgate.net |

| Intramolecular C-H Amination | Cu(OAc)₂, MnO₂ (oxidant) | Noble-metal-free, forms indoline core. | acs.org |

| Aerobic Radical Cascade | Copper Catalyst | Direct C5-H functionalization of indoles. | sciencedaily.com |

| Oxidative Cyclization | Copper Catalyst, Visible Light, O₂ | Uses green oxidant, mild conditions. | rsc.org |

Supramolecular catalysts, particularly those based on cyclodextrins, represent a significant advancement in green organic synthesis. researchgate.net β-Cyclodextrin (β-CD) is a non-toxic, renewable, and inexpensive macrocycle derived from starch. researchgate.net Its structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing it to act as a phase-transfer catalyst in aqueous media. nih.gov

By functionalizing β-cyclodextrin with sulfonic acid groups (-SO₃H), a bifunctional catalyst (β-CD-SO₃H) is created. This catalyst combines the phase-transfer capabilities of the cyclodextrin (B1172386) core with the Brønsted acidity of the sulfonic acid moiety. researchgate.netrsc.org This dual functionality is highly effective for promoting multi-component reactions in water, a benign solvent. rsc.org The β-CD-SO₃H catalyst has been successfully employed for the one-pot synthesis of various heterocyclic compounds, offering advantages such as mild reaction conditions, high yields, and easy recovery and reuse of the catalyst. researchgate.netrsc.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing complex molecules, aligning with green chemistry principles. nih.gov N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of transformations, including the synthesis of indole and indoline derivatives. nih.govresearchgate.net

NHCs can activate substrates through unique reactivity pathways, such as Umpolung (polarity inversion). nih.gov Recently, an NHC-catalyzed approach was developed for the dearomative amidoacylation of indole derivatives, leading to the synthesis of pyrroloindolines. acs.org In this process, the NHC catalyst facilitates the generation of radical intermediates under transition-metal- and light-free conditions, which then undergo cyclization to form the indoline-based scaffold. acs.org This strategy provides facile access to complex heterocyclic structures from readily available starting materials under mild conditions. nih.govacs.org

Synthetic Strategies for Substituted this compound Systems

The synthesis of substituted this compound systems often involves the use of the pre-formed substituted imine as a key building block in subsequent reactions. A prominent and efficient strategy is the copper-catalyzed synthesis of complex polycyclic indoline scaffolds.

This approach utilizes substituted 1-alkyl-3-alkylindolin-2-imine hydrochlorides as versatile intermediates. nih.gov A notable example is the reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with various substituted 2-iodobenzyl bromides. nih.govsmolecule.com This copper-catalyzed reaction demonstrates a high tolerance for a range of functional groups on the 2-iodobenzyl bromide reactant, including both electron-donating and electron-withdrawing groups. nih.gov

The general reaction mechanism proceeds through several key steps:

In the presence of a base, such as potassium carbonate (K₂CO₃), the this compound is deprotonated to form an anion intermediate.

This anion then performs a nucleophilic attack on the substituted 2-iodobenzyl bromide.

The copper catalyst, typically cuprous chloride (CuCl), coordinates with the nitrogen atom of the imine group.

An oxidative addition occurs, followed by reductive elimination, which forms the final polycyclic product and regenerates the copper catalyst. nih.gov

This methodology has been successfully applied to synthesize a variety of dihydro-6H-indolo[2,3-b]quinoline derivatives in high yields. nih.gov The versatility of this reaction is highlighted by its compatibility with different substituents on the benzyl (B1604629) bromide component.

The following table summarizes the synthesis of various substituted dihydro-6H-indolo[2,3-b]quinoline derivatives from 3-benzyl-1-methylindolin-2-imine hydrochloride and different substituted 2-iodobenzyl bromides, showcasing the scope and efficiency of this copper-catalyzed method. nih.gov

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | H | H | H | H | 3aa | 85 |

| 2 | F | H | H | H | 3ai | 82 |

| 3 | Cl | H | H | H | 3aj | 81 |

| 4 | Br | H | H | H | 3ak | 79 |

| 5 | H | Me | H | H | 3al | 83 |

| 6 | H | OMe | H | H | 3am | 80 |

| 7 | H | H | Cl | H | 3an | 78 |

Table based on data from a study on copper-catalyzed synthesis of polycyclic indoline scaffolds. nih.gov

This synthetic strategy underscores the utility of substituted 1-methylindolin-2-imine hydrochlorides as pivotal precursors for constructing complex heterocyclic systems. nih.gov The ability to introduce a wide array of substituents allows for the fine-tuning of the properties of the final molecules.

Alternative strategies for accessing substituted indoline cores, which are the precursors to the target imines, include intramolecular cycloadditions. researchgate.netnih.gov For instance, ynamides can react with conjugated enynes in an intramolecular [4 + 2] cycloaddition to produce highly substituted indolines. researchgate.netnih.gov These indolines can then, in principle, be converted to the corresponding 2-imine hydrochlorides. Domino copper-catalyzed amidation followed by nucleophilic substitution is another powerful method for creating substituted indoline frameworks from ortho-iodophenalkyl mesylates. nih.gov

Reactivity and Transformations of 1 Methylindolin 2 Imine Hydrochloride

Transition Metal-Catalyzed Reactions

Transition metals, particularly copper and palladium, have been effectively employed to catalyze a range of reactions involving 1-alkyl-3-alkylindolin-2-imine hydrochlorides, leading to the synthesis of diverse heterocyclic systems. These methods are valued for their efficiency and ability to construct fused-ring systems that are otherwise challenging to access.

Copper-Catalyzed Polycyclic Indoline (B122111) Scaffold Formation

Copper catalysis provides a novel and efficient pathway for synthesizing polycyclic indoline scaffolds using 1-alkyl-3-alkylindolin-2-imine hydrochlorides as key precursors. nih.govrsc.org This methodology is advantageous due to the low cost and ready availability of copper catalysts, such as cuprous chloride (CuCl), and its tolerance for a wide array of functional groups. nih.govrsc.org

A significant application of copper catalysis in this context is the synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives. nih.govrsc.org This reaction proceeds by reacting 3-alkyl-1-alkylindolin-2-imine hydrochlorides with reagents like 2-iodobenzyl bromide. nih.gov The process has been optimized to achieve high yields under specific conditions. nih.gov For instance, the reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide using CuCl as the catalyst and a suitable base provides the corresponding dihydro-6H-indolo[2,3-b]quinoline product in excellent yield. nih.gov These tetracyclic structures are notable as they form the core of alkaloids like cryptotackieine, which exhibit significant biological activities, including antiplasmodial properties. semanticscholar.orgnih.govresearchgate.net

Table 1: Copper-Catalyzed Synthesis of Dihydro-6H-indolo[2,3-b]quinoline Derivatives

| Entry | 1-Methylindolin-2-imine (B13654931) Substrate | Reactant | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-benzyl-1-methylindolin-2-imine hydrochloride | 2-iodobenzyl bromide | CuCl (20 mol%) | Cs2CO3 | Toluene | 93 |

| 2 | 1-methyl-3-propylindolin-2-imine hydrochloride | 2-iodobenzyl bromide | CuCl (20 mol%) | Cs2CO3 | Toluene | 85 |

| 3 | 3-isobutyl-1-methylindolin-2-imine hydrochloride | 2-iodobenzyl bromide | CuCl (20 mol%) | Cs2CO3 | Toluene | 83 |

| 4 | 3-benzyl-1-ethylindolin-2-imine hydrochloride | 2-iodobenzyl bromide | CuCl (20 mol%) | Cs2CO3 | Toluene | 91 |

Data sourced from research on copper-catalyzed reactions of 3-alkyl-1-alkylindolin-2-imine hydrochlorides. nih.gov

While carbon-carbon bond cleavage reactions are known transformations in organic synthesis and drug metabolism, often catalyzed by enzymes or other transition metals, their specific application in the context of copper-catalyzed reactions of 1-methylindolin-2-imine hydrochloride is not extensively documented in the primary literature describing these specific scaffolds. nih.govusu.edu The predominant pathways for this substrate under copper catalysis involve C-N bond formation and cyclization rather than C-C bond cleavage. nih.govrsc.org

The mechanism for the formation of dihydro-6H-indolo[2,3-b]quinolines involves a key copper-catalyzed intramolecular N-arylation step. nih.gov Control experiments have demonstrated that the initial reaction between the indolin-2-imine hydrochloride and 2-iodobenzyl bromide can occur without a copper catalyst to form an intermediate. nih.gov This intermediate then undergoes a copper-catalyzed intramolecular N-arylation, where the nitrogen of the imine displaces the iodide on the appended aryl ring to close the final ring and form the target polycyclic product. nih.gov This cyclization step is crucial for the successful synthesis of the complex indoline scaffold. nih.gov

Palladium-Catalyzed Annulations and Cascade Cyclizations

Palladium catalysis offers a distinct reactivity profile for 1-alkylindolin-2-imines, enabling the construction of different heterocyclic systems through annulation reactions. rsc.orgresearchgate.net These methods provide access to diverse pyrido[2,3-b]indole derivatives, which are valuable for screening in biological and pharmacological studies. rsc.org

A notable palladium-catalyzed transformation is the [3+3] annulation of 1-alkyl-3-alkylindolin-2-imine hydrochlorides with dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. rsc.orgresearchgate.net This reaction leads to the formation of tetrahydro-2H-pyrido[2,3-b]indoles. rsc.org The process utilizes a palladium(0) catalyst, which facilitates a formal cycloaddition to construct the six-membered pyridine (B92270) ring fused to the indole (B1671886) core. researchgate.net This strategy represents a convenient and practical method for generating a library of diverse pyrido[2,3-b]indole derivatives. rsc.org

Table 2: Palladium-Catalyzed [3+3] Annulation for Pyrido[2,3-b]indole Synthesis

| Entry | 1-Methylindolin-2-imine Substrate | Dicarbonate Reactant | Catalyst | Ligand | Base | Yield (%) |

| 1 | 1,3-dimethylindolin-2-imine hydrochloride | dimethyl (2-methylenepropane-1,3-diyl) dicarbonate | Pd2(dba)3·CHCl3 | dppf | NaOAc | 88 |

| 2 | 3-benzyl-1-methylindolin-2-imine hydrochloride | dimethyl (2-methylenepropane-1,3-diyl) dicarbonate | Pd2(dba)3·CHCl3 | dppf | NaOAc | 85 |

| 3 | 1-ethyl-3-methylindolin-2-imine hydrochloride | dimethyl (2-methylenepropane-1,3-diyl) dicarbonate | Pd2(dba)3·CHCl3 | dppf | NaOAc | 86 |

| 4 | 1-benzyl-3-methylindolin-2-imine hydrochloride | dimethyl (2-methylenepropane-1,3-diyl) dicarbonate | Pd2(dba)3·CHCl3 | dppf | NaOAc | 83 |

Data sourced from research on palladium-catalyzed [3+3] annulations of 1-alkyl-indolin-2-imines. rsc.org

Indoloquinoline Derivative Synthesis

A significant application of 1-alkyl-3-alkylindolin-2-imine hydrochlorides is in the efficient, copper-catalyzed synthesis of dihydro-6H-indolo[2,3-b]quinoline derivatives. smolecule.comnih.govrsc.org This method provides a practical and straightforward strategy for constructing these valuable polycyclic indoline scaffolds, which are present in numerous natural products with interesting biological activities. nih.gov

The reaction typically involves the coupling of a 3-alkyl-1-alkylindolin-2-imine hydrochloride with a 2-iodobenzyl bromide derivative, using cuprous chloride (CuCl) as an inexpensive and effective catalyst. nih.govrsc.org The process is tolerant of a wide range of functional groups. nih.govrsc.org Mechanistic studies suggest a two-step process: an initial nucleophilic substitution reaction between the indolin-2-imine and the 2-iodobenzyl bromide, followed by a copper-catalyzed intramolecular N-arylation to complete the cyclization and form the indoloquinoline core. nih.gov

Table 1: Copper-Catalyzed Synthesis of Dihydro-6H-indolo[2,3-b]quinoline Derivatives

| Entry | Indolin-2-imine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Benzyl-1-methylindolin-2-imine HCl | 2-Iodobenzyl bromide | CuCl (10 mol%) | t-BuONa | Toluene | 93 |

| 2 | 3-Butyl-1-methylindolin-2-imine HCl | 2-Iodobenzyl bromide | CuCl (10 mol%) | t-BuONa | Toluene | 85 |

| 3 | 3-Benzyl-1-ethylindolin-2-imine HCl | 2-Iodobenzyl bromide | CuCl (10 mol%) | t-BuONa | Toluene | 91 |

This table summarizes the optimized conditions and yields for the synthesis of various indoloquinoline derivatives from 1-alkyl-3-alkylindolin-2-imine hydrochlorides as reported in the literature. nih.gov

Rhodium(III)-Catalyzed Cascade C-H Activation/Annulation/Lactonization

Rhodium(III)-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds, including indoles and imines. rsc.orgresearchgate.netnih.govnih.gov This strategy allows for the direct formation of new C-C or C-heteroatom bonds, providing efficient pathways to complex molecules. researchgate.net Cascade reactions that combine C-H activation with subsequent annulation and lactonization steps are particularly valuable for rapidly building polycyclic systems containing lactone motifs. For instance, an efficient synthesis of fused polycyclic furo[3,4-c]indolo[2,1-a]isoquinolines has been developed through a Rh(III)-catalyzed cascade C-H activation/annulation/lactonization of 2-arylindoles with 4-hydroxy-2-alkynoates. researchgate.net

However, a specific application of a rhodium(III)-catalyzed cascade involving C-H activation, annulation, and subsequent lactonization directly on the this compound scaffold is not documented in the available research literature. While Rh(III) catalysis is known to effect C-H functionalization on various imines, the specific multi-step cascade leading to a lactone from this particular substrate remains an area for future exploration. nih.govnih.gov

Cycloaddition Chemistry Involving this compound and Related Scaffolds

Cycloaddition reactions are powerful synthetic methods for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. nih.govnih.gov The indoline core, due to its electronic and structural properties, can participate in such reactions, serving as a key component in building molecular complexity.

1,3-Dipolar Cycloadditions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the synthesis of pyrrolidine (B122466) rings, which are core structures in many natural products and pharmaceuticals. nih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with various dipolarophiles to generate substituted pyrrolidines, often creating multiple stereocenters in a single step. nih.govresearchgate.net These reactions can be used to construct complex polycyclic and spirocyclic scaffolds. nih.govacs.orgnih.gov

While direct participation of this compound as a precursor to an azomethine ylide or as a dipolarophile is not explicitly detailed, the reactivity of closely related scaffolds is well-established. A key example is found in the total synthesis of maremycin natural products, where a structurally similar (E)-3-ethylidene-1-methylindolin-2-one serves as a competent dipolarophile. nih.govfigshare.com In this synthesis, the indolinone core reacts with a chiral cyclic nitrone (another class of 1,3-dipole) in a crucial [3+2] cycloaddition step to construct the complex heterocyclic framework of the target molecule. nih.govfigshare.com This demonstrates the utility of the 1-methylindolinone skeleton as a building block in 1,3-dipolar cycloaddition chemistry.

Copper-Catalyzed [3+2] Cycloaddition for Triazole Systems

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," is a robust and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This [3+2] cycloaddition reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it widely applicable in medicinal chemistry, chemical biology, and materials science. nih.govd-nb.infonih.gov The reaction mechanistically involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. nih.govburleylabs.co.uk

The direct participation of this compound in the CuAAC reaction is not feasible as the molecule lacks the requisite alkyne or azide functional groups. For this compound to be utilized in triazole synthesis via this pathway, it would first need to be chemically modified to incorporate either a terminal alkyne or an azide moiety onto its structure. Such a derivatization would then allow the resulting molecule to engage as a substrate in the powerful copper-catalyzed [3+2] cycloaddition to form novel triazole-containing indoline conjugates.

Reactivity as a Key Building Block in Complex Heterocycle Synthesis

The 1-methylindolin-2-imine scaffold and its close chemical relatives are valuable intermediates in the synthesis of complex heterocyclic natural products. Their inherent reactivity and structural features allow for their incorporation into intricate molecular architectures through strategic synthetic design.

Total Synthesis Applications (e.g., Maremycins)

A prominent example showcasing the utility of the 1-methylindolinone core is the total synthesis of Maremycins A and D1. nih.govresearchgate.net These indole diketopiperazine alkaloids feature a complex, stereochemically rich structure. The successful synthesis of these natural products hinged on a key 1,3-dipolar cycloaddition reaction. nih.govfigshare.com

In this pivotal step, (E)-3-ethylidene-1-methylindolin-2-one was employed as the dipolarophile, reacting with a chiral cyclic nitrone. nih.gov This cycloaddition established the core framework of the maremycin molecule and set the required stereochemistry. The concise nature of this synthesis underscores the power of using the indolinone scaffold as a central building block for accessing complex natural product structures. nih.govfigshare.com

Table 2: Key Cycloaddition Step in the Total Synthesis of Maremycin A

| 1,3-Dipole | Dipolarophile | Reaction Type | Key Transformation | Reference |

|---|

This table highlights the crucial reaction that enables the assembly of the complex maremycin structure, demonstrating the application of a scaffold closely related to this compound in total synthesis.

Other Significant Transformations and Derivatizations

Beyond multicomponent reactions, the unique structure of this compound allows for a variety of other chemical transformations, including skeletal rearrangements and additions of powerful nucleophiles.

The expansion of the five-membered pyrrolidine ring of the indoline core into a six-membered ring is a valuable transformation for accessing the quinoline (B57606) and quinolinone scaffolds, which are prevalent in pharmaceuticals and bioactive compounds. nih.govbeilstein-journals.org Methodologies for the ring expansion of related oxindoles and indoles have been developed and provide a blueprint for potential reactions of 1-methylindolin-2-imine.

One established strategy involves the reaction of indoles with halodiazoacetates catalyzed by Rh(II). This process is proposed to proceed via the formation of a rhodium carbenoid, which undergoes cyclopropanation across the C2-C3 double bond of the indole. The resulting labile indoline halocyclopropyl ester intermediate then undergoes a ring-opening of the strained cyclopropane (B1198618) ring, followed by elimination, to form the quinoline structure. beilstein-journals.org A similar pathway could be envisioned for 1-methylindolin-2-imine, where the imine group would direct the initial cyclopropanation, ultimately leading to amino-quinoline derivatives after rearrangement.

Another approach is the transformation of 3-substituted oxindoles into quinolinones. nih.gov This suggests that functionalization at the C3 position of the 1-methylindolin-2-imine ring, followed by treatment with specific reagents, could trigger a skeletal rearrangement to furnish a quinolinone core.

Table 2: Proposed Ring Expansion of Indole Core to Quinoline Core This table outlines a conceptual pathway based on known transformations of related indole systems.

| Starting Material Class | Key Reagents | Proposed Intermediate | Product Class | Ref |

|---|---|---|---|---|

| Indole | Ethyl bromo- or iodo-diazoacetate, Rh2(esp)2 | Indoline halocyclopropyl ester | Ethyl quinoline-3-carboxylate | beilstein-journals.org |

The electrophilic carbon atom of the imine group in 1-methylindolin-2-imine is susceptible to nucleophilic attack by potent organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). This reaction provides a direct method for the formation of a new carbon-carbon bond at the C2 position of the indoline scaffold. researchgate.netresearchgate.net

The addition of a Grignard or organolithium reagent to the C=N bond results in the formation of a magnesium or lithium amide salt intermediate. Subsequent aqueous workup protonates this intermediate, yielding a 2-alkyl- or 2-aryl-substituted 2-amino-1-methylindoline. If the workup conditions are acidic and harsh, the resulting gem-diamino intermediate can hydrolyze to form the corresponding ketone, 1-methyl-2,2-disubstituted indolin-3-one. chemistrysteps.com This two-step sequence is a powerful tool for introducing quaternary centers at the C2 position.

Gilman reagents (lithium dialkylcuprates, R₂CuLi) are softer nucleophiles compared to Grignard and organolithium reagents. wikipedia.orgbyjus.com While they are known to react with α,β-unsaturated imines (via 1,4-conjugate addition), their reaction with simple, non-conjugated imines like 1-methylindolin-2-imine is less common. However, under specific conditions or with activated substrates, addition could potentially occur, offering an alternative method for C-C bond formation with different functional group tolerance. chemistrysteps.com

Table 3: Reaction of 1-Methylindolin-2-imine with Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Expected Intermediate | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent | R-MgX | Magnesium Amide Salt | 2-Amino-1-methyl-2-R-indoline |

| Organolithium Reagent | R-Li | Lithium Amide Salt | 2-Amino-1-methyl-2-R-indoline |

Mechanistic Investigations of 1 Methylindolin 2 Imine Hydrochloride Reactions

Elucidation of Catalytic Reaction Pathways

Catalytic processes involving 1-Methylindolin-2-imine (B13654931) hydrochloride are central to its utility in organic synthesis. The elucidation of these pathways reveals how catalysts facilitate reactions, influence product distribution, and enable the formation of complex molecular architectures.

Catalysts, particularly transition metals like palladium, play a pivotal role in the reactions of imines. nih.govnih.govmdpi.commdpi.com The choice of catalyst and accompanying ligands can significantly dictate the selectivity of a reaction. For instance, in cross-coupling reactions, the ligand's electronic and steric properties can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. alfachemic.com

Imine ligands themselves can be tailored to achieve specific catalytic performances. By modifying the molecular structure of the imine and the electronic and steric environment of the coordination center, catalysts with enhanced activity and selectivity can be developed. alfachemic.com For example, pyrimidine-based ligands have been designed to control site selectivity in C–H functionalization reactions by forming a macrocyclic transition state that favors a specific reaction pathway. nih.gov The presence of electron-withdrawing or -donating groups on the ligand can modulate the electronic properties of the metal center, thereby influencing the reaction's efficiency and selectivity.

In the context of 1-Methylindolin-2-imine hydrochloride, while specific catalyst-ligand systems for intricate transformations are not extensively detailed in the provided literature, general principles suggest that palladium complexes would be effective catalysts for reactions such as cross-coupling. nih.govalfachemic.com The selectivity would be highly dependent on the nature of the phosphine (B1218219) or N-heterocyclic carbene ligands employed.

Understanding the transition states in metal-catalyzed reactions is fundamental to explaining reaction outcomes. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for modeling these transient structures and determining the activation energies associated with different reaction pathways. nih.govnih.gov For instance, in a palladium-catalyzed imine hydrolysis, DFT calculations can elucidate the energetics of the transition state for the nucleophilic attack of water on the imine carbon. nih.gov

The geometry of the transition state, including bond lengths and angles, provides a snapshot of the bond-forming and bond-breaking processes. nih.gov A highly organized transition state is often associated with a large negative entropy of activation and can lead to high regioselectivity. nih.gov For metal-catalyzed reactions involving imines, the coordination of the imine nitrogen to the metal center is a key step that precedes subsequent transformations. nih.gov The analysis of the transition state for this coordination and subsequent steps, such as insertion or C-H activation, can reveal the factors that control the reaction's regio- and stereoselectivity.

Reaction Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. rsc.org For reactions involving imines, common intermediates include carbinolamines, which are formed by the nucleophilic attack of an amine on a carbonyl group, and are typically labile and not isolated. rsc.org

Spectroscopic techniques are invaluable for detecting and characterizing these transient species. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be used to detect protonated or sodiated intermediates in the reaction mixture. ru.nlrsc.org For example, in an organocatalytic reaction, ESI-MS has been used to identify iminium ion intermediates. ru.nl The separation of isomeric intermediates can be achieved using ion mobility spectrometry-mass spectrometry (ESI-IM-MS), providing insights into the different reaction pathways leading to various stereoisomers. ru.nl

In the context of this compound, under basic conditions, a carbanion intermediate is proposed to form during the base-catalyzed tautomerization to the enamine. smolecule.com While direct spectroscopic evidence for this specific intermediate is not provided, its formation is a logical step in the proton abstraction mechanism.

Proton Transfer Dynamics and Isomerization Pathways

Proton transfer is a fundamental process in many reactions of this compound, particularly in its isomerization to the enamine tautomer. smolecule.com Under basic conditions, the tautomerization is initiated by a base-catalyzed proton abstraction from the α-carbon. smolecule.com This process is followed by proton migration to generate the more stable enamine tautomer. smolecule.com The dynamics of this proton transfer are significantly influenced by the solvent, with polar protic solvents facilitating the process through hydrogen bonding networks. smolecule.com

Isomerization between different geometric isomers of imines can also play a critical role in determining the stereochemical outcome of a reaction. The interconversion between (E) and (Z) isomers can occur through an inversion mechanism, and the relative stability of these isomers can influence which one preferentially reacts.

Thermodynamic and Kinetic Aspects of Reactions

The thermodynamic and kinetic parameters of a reaction provide quantitative insights into its feasibility and rate. For the tautomerization of 1-Methylindolin-2-imine, the equilibrium between the imine and enamine forms is under thermodynamic control, with the enamine form being a significant component of the mixture at equilibrium. smolecule.com

Kinetic studies can reveal the factors that influence the reaction rate. For the tautomerization of 1-Methylindolin-2-imine, the rate is highly dependent on the solvent. In methanol (B129727), a polar protic solvent, the rate constant for tautomerization is significantly higher than in aprotic solvents. smolecule.com This is attributed to the ability of protic solvents to facilitate proton transfer. smolecule.com

The following table summarizes the kinetic data for the tautomerization of 1-Methylindolin-2-imine in methanol at 25°C. smolecule.com

| Parameter | Value |

| Rate Constant (k) | 6.74 × 10⁻² h⁻¹ |

| Half-life (t₁/₂) | 10.3 hours |

Under acidic conditions, this compound is susceptible to hydrolysis. smolecule.com This reaction is facilitated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon and makes it more susceptible to nucleophilic attack by water. smolecule.com The kinetics of this hydrolysis can be studied to determine the rate law and the effect of acid concentration on the reaction rate.

Computational Studies and Theoretical Chemistry of 1 Methylindolin 2 Imine Hydrochloride

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of chemical reactions. For 1-Methylindolin-2-imine (B13654931) hydrochloride and related compounds, DFT calculations are instrumental in elucidating reaction mechanisms. analis.com.mynih.gov

DFT calculations allow for a detailed analysis of the electronic properties of 1-Methylindolin-2-imine hydrochloride. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, in related imine compounds, the nitrogen atom of the imine group typically shows a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. researchgate.netresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer that occurs during chemical reactions. researchgate.net

Table 1: Theoretical Electronic Properties of an Analogous Imine Compound This table presents representative DFT-calculated data for a similar imine-containing heterocyclic compound to illustrate the typical values obtained.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.8662 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.6065 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.2597 | Indicates high chemical stability and low reactivity. |

By mapping the potential energy surface, DFT calculations can trace the energetic pathway of a chemical reaction, from reactants to products, through transition states. This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. analis.com.my For reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT can predict the feasibility of a proposed mechanism and the regioselectivity of the reaction. nih.gov For example, in the cycloaddition reactions of nitrile imines, calculations have shown that the regioselectivity corresponds to the overlap of orbitals at the reaction centers with the highest orbital coefficients. nih.gov

Table 2: Sample Reaction Energetics from DFT Calculations for an Imine Formation Reaction Data is illustrative for a generic imine condensation reaction.

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Description |

|---|---|---|---|

| Formation of Tetrahedral Intermediate | -15.2 | +5.8 | The initial nucleophilic attack is exothermic but not spontaneous at standard conditions. |

| Dehydration to form Imine | +8.5 | -4.1 | The elimination of water is endothermic but spontaneous, driving the reaction forward. |

| Overall Reaction | -6.7 | +1.7 | The overall reaction is exothermic but requires an input of energy to proceed. |

Molecular Docking and Binding Mechanism Analysis (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org In a non-clinical context, docking can be used to study the binding of this compound to various proteins or macromolecules to understand potential interactions. This can be valuable in materials science or in the study of enzyme inhibition mechanisms for research purposes. mdpi.comnih.gov The process involves predicting the pose of the ligand (this compound) within the binding site of a receptor and estimating the binding affinity using a scoring function. fip.orgnih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net

Pharmacophore Modeling for Structural Feature Correlation

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's interactions with a specific target. dergipark.org.tr A pharmacophore model for this compound and its derivatives could be developed based on a set of molecules with known binding affinities to a particular non-clinical target. nih.govnih.gov

The key features of this compound that would be relevant in a pharmacophore model include:

Aromatic Ring: The fused benzene (B151609) ring acts as a hydrophobic feature.

Hydrogen Bond Donor: The imine N-H group can act as a hydrogen bond donor.

Positive Ionizable Feature: The protonated imine group in the hydrochloride salt provides a positive charge.

By correlating these features with interaction data, a model can be created to predict the interaction potential of new, related structures. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org An MD simulation provides detailed information on the conformational changes and intermolecular interactions of this compound in a simulated environment, such as in a solvent or complexed with another molecule. nih.govdntb.gov.ua These simulations can validate the stability of a binding pose predicted by molecular docking and provide insights into the flexibility of the molecule and its binding partner. researchgate.netnih.gov By analyzing the trajectory of the simulation, one can observe the dynamics of hydrogen bonds and other non-covalent interactions, offering a more complete picture of the binding event than static docking models. frontiersin.org

Theoretical Predictions of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. DFT calculations, by analyzing frontier molecular orbitals and charge distributions, can identify the most reactive sites in the molecule. chemrxiv.org For example, the imine carbon is expected to be electrophilic and susceptible to attack by nucleophiles. The selectivity (chemo-, regio-, and stereo-selectivity) of reactions can be predicted by comparing the activation energies of different possible reaction pathways. The pathway with the lowest activation barrier is the most likely to be favored kinetically. nih.govchemrxiv.org These theoretical predictions are valuable for designing new synthetic routes and optimizing reaction conditions. smolecule.com

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 Methylindolin 2 Imine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers initial information on the number and type of protons and carbons in the molecule. For 1-Methylindolin-2-imine (B13654931) hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the N-methyl group.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and studying more complex phenomena. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

For studying intermolecular interactions, such as the formation of a host-guest complex, advanced 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. ROESY detects through-space correlations between protons that are close to each other, irrespective of whether they are bonded. This is particularly useful for characterizing how a molecule like an indoline (B122111) derivative might fit into the cavity of a host molecule, such as a cyclodextrin (B1172386). researchgate.netresearchgate.net The geometry of such a complex can be assessed by observing the cross-peaks between the protons of the guest (the indoline derivative) and the inner protons of the host. researchgate.net

| Experiment | Type of Information Provided | Example Application |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies adjacent protons in the aromatic and indoline rings. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms connectivity between the N-methyl group and the indoline ring; establishes the position of substituents. |

| ROESY | ¹H-¹H correlations through space | Determines the geometry of inclusion complexes with host molecules; elucidates stereochemistry. researchgate.netresearchgate.net |

NMR spectroscopy is a key technique for determining the stereochemistry and regioselectivity of chemical reactions. For derivatives of 1-Methylindolin-2-imine, this could involve determining the geometry around the C=N double bond. The relative spatial proximity of substituents on the imine can be distinguished using NOE (Nuclear Overhauser Effect) or ROESY experiments. For example, a study on di-imine derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione used these techniques to establish a preference for a specific geometry. rsc.org

In synthetic procedures, reactions such as electrophilic substitution on the aromatic ring can lead to different regioisomers. HMBC is critical in these cases, as long-range correlations can unambiguously establish the point of attachment of a new substituent. For instance, a correlation from a benzylic proton to a substituted aromatic carbon can confirm the regiochemical outcome of a reaction.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the molecular mass with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of this compound. In one study of a related amidinoindole, the observed molecular ion peak [M+H]⁺ was in excellent agreement with the calculated mass, confirming the product's formation. ukm.my

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For 1-Methylindolin-2-imine, characteristic fragmentation could involve cleavage of the N-methyl group or opening of the indoline ring. Advanced techniques, such as online hydrogen/deuterium exchange (HDX) coupled with HRMS, can be used to identify the number of labile protons (e.g., on the iminium nitrogen) and can help confirm the presence of imine or enamine functionalities in a molecule. nih.gov

| Ion | Formula | Calculated m/z | Technique | Information |

|---|---|---|---|---|

| [M+H]⁺ | [C₉H₁₁N₂]⁺ | 147.0917 | ESI-HRMS | Protonated molecule (cation) provides exact mass. |

| [M-CH₃]⁺ | [C₈H₈N₂]⁺ | 132.0682 | ESI-MS/MS | Fragment corresponding to the loss of the methyl group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying the presence of specific functional groups. The spectra provide a characteristic fingerprint for the compound.

For this compound, key vibrational modes would include:

C=N Stretch: The imine group gives rise to a characteristic stretching vibration, typically in the range of 1690-1640 cm⁻¹. ukm.mynih.gov

N-H Stretch: The hydrochloride salt form will feature a protonated imine nitrogen (an iminium ion), leading to N-H stretching bands, often broad and appearing above 3000 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations from the benzene (B151609) ring are expected above 3000 cm⁻¹ (C-H) and between 1600-1450 cm⁻¹ (C=C).

Aliphatic C-H Stretches: The CH₂ and CH₃ groups will show stretching vibrations in the 3000-2850 cm⁻¹ region.

These assignments are often supported by computational studies using Density Functional Theory (DFT), which can predict vibrational frequencies that correlate well with experimental data after appropriate scaling. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| N-H Stretch | ~3100 (broad) | Iminium Hydrochloride |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂-, -CH₃ |

| C=N Stretch | 1690 - 1640 | Iminium Group ukm.mynih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

For a derivative of this compound, an X-ray crystal structure would reveal the planarity of the indoline system, the geometry at the iminium carbon, and the specific bond lengths of the C=N double bond. Furthermore, it would show the intermolecular interactions that define the crystal packing, such as hydrogen bonding between the iminium N-H group and the chloride anion, as well as potential π-π stacking interactions between aromatic rings. Studies on related heterocyclic salts have provided detailed structural information, including unit cell parameters and space group symmetry. mdpi.com

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell. mdpi.com |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit. mdpi.commdpi.com |

| Z | 4 | The number of molecules in the unit cell. mdpi.com |

| Hydrogen Bonds | N-H···Cl distances/angles | Confirms ionic interactions and packing forces. mdpi.com |

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated systems or chromophores. For this compound, the fused aromatic and imine system constitutes a chromophore that is expected to exhibit π→π* and potentially n→π* electronic transitions. nih.gov

This technique is particularly valuable for studying complex formation. researchgate.net When the molecule interacts with other species, such as metal ions or host molecules, its electronic environment is altered, which can lead to a shift in the absorption maximum (λₘₐₓ). A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. By monitoring these spectral changes during a titration experiment, one can study the stoichiometry and determine the association constant (Kₐ) of the complex. nih.gov

| State of Molecule | Typical λₘₐₓ (nm) | Electronic Transition | Observation |

|---|---|---|---|

| Free Molecule | ~250-290 | π→π | Characteristic absorption of the conjugated system. nih.gov |

| In a Host-Guest Complex | ~260-300 | π→π | A bathochromic or hypsochromic shift indicates interaction with the host molecule. nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the investigation of chiral molecules. This method is applicable to this compound and its derivatives if they possess a chiral center or exhibit another form of chirality, such as axial chirality. The technique relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, making CD spectroscopy an excellent tool for determining enantiomeric purity.

The applicability of this technique to the 1-methylindolin-2-imine core would necessitate the presence of a stereogenic center. While the parent compound this compound is not inherently chiral, derivatives can be synthesized to contain chiral substituents on the indoline ring or at other positions. For such chiral derivatives, CD spectroscopy provides a direct measure of enantiomeric excess (ee).

The fundamental principle is that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. A sample containing only one enantiomer (enantiopure) will exhibit a maximum CD signal (either positive or negative, depending on the enantiomer), while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent, as the opposing signals from each enantiomer cancel each other out.

Research on related chiral indoline and cyclic imine structures has established the utility of chiroptical methods. rsc.orgacs.orgrsc.org For instance, vibrational circular dichroism (VCD) has been successfully employed to determine the absolute configuration of chiral 3-thiazolidines, which are structurally related cyclic imines. nih.gov The combination of High-Performance Liquid Chromatography with a CD detector (HPLC-CD) is a particularly robust method for analyzing the enantiomeric purity of chiral compounds, offering both separation and specific detection of enantiomers. nih.govresearchgate.net

Determination of Enantiomeric Excess

For a chiral derivative of this compound, the enantiomeric excess can be determined by comparing the CD signal of a sample of unknown purity to that of an enantiopure standard. The relationship is typically linear, allowing for straightforward quantification. units.ithindsinstruments.com

The process involves:

Measurement of Standard: A CD spectrum of a known concentration of an enantiopure sample (e.g., the (S)-enantiomer) is recorded to determine its characteristic maximum CD signal (Δε_max or θ_max) at a specific wavelength.

Measurement of Sample: The CD spectrum of the sample with unknown enantiomeric composition is recorded under identical conditions (concentration, solvent, path length).

Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated using the following formula:

% ee = (|CD_sample| / |CD_standard|) × 100%

Where:

CD_sample is the observed CD signal of the sample.

CD_standard is the CD signal of the enantiopure standard.

Illustrative Research Findings

While specific experimental CD data for chiral derivatives of this compound is not publicly available, we can present a hypothetical scenario based on typical findings for chiral heterocyclic compounds. Let us consider a hypothetical chiral derivative, (S)-3-phenyl-1-methylindolin-2-imine hydrochloride.

The CD spectrum of the pure (S)-enantiomer would exhibit a characteristic Cotton effect, with positive or negative peaks at specific wavelengths corresponding to its electronic transitions. The corresponding (R)-enantiomer would show a mirror-image spectrum. A study analyzing different mixtures of these enantiomers would yield data demonstrating the linear correlation between the CD signal intensity and the enantiomeric excess.

Below is an interactive data table illustrating the expected results from such an analysis.

| Sample ID | Enantiomeric Excess (% ee of S-enantiomer) | CD Signal at λ_max (mdeg) | Calculated Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| STD-S-100 | 100% | 50.0 | 15150 |

| UNK-1 | 80% | 40.0 | 12120 |

| UNK-2 | 50% | 25.0 | 7575 |

| UNK-3 | 20% | 10.0 | 3030 |

| RAC-1 | 0% | 0.0 | 0 |

| STD-R-100 | -100% (100% R) | -50.0 | -15150 |

Note: The data presented in this table is hypothetical and serves to illustrate the application and expected results of Circular Dichroism spectroscopy for the enantiomeric purity analysis of a chiral derivative of this compound.

This approach provides a rapid and non-destructive method for assessing enantiopurity, which is crucial in asymmetric synthesis and the development of chiral pharmaceuticals. nih.gov The ability to directly relate the CD signal to enantiomeric excess makes it a valuable tool in the advanced characterization of chiral indoline derivatives.

Applications of 1 Methylindolin 2 Imine Hydrochloride in Specialized Chemical Research Fields

Role as a Privileged Scaffold in Synthetic Methodology Development

The indoline (B122111) framework, a core component of 1-Methylindolin-2-imine (B13654931) hydrochloride, is recognized as a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery and the development of novel synthetic methodologies. researchgate.netufrj.br 1-Methylindolin-2-imine hydrochloride, with its specific N-methylation and imine functionality, serves as a versatile building block for constructing more complex, polycyclic molecular architectures. smolecule.comnih.gov

A significant application of this compound is in copper-catalyzed reactions for the synthesis of polycyclic indoline scaffolds. nih.gov Researchers have developed an efficient method for synthesizing dihydro-6H-indolo[2,3-b]quinoline derivatives using 3-alkyl-1-alkylindolin-2-imine hydrochlorides as key building blocks. In a model reaction, 3-benzyl-1-methylindolin-2-imine hydrochloride was reacted with 2-iodobenzyl bromide using a copper catalyst to produce the corresponding indoloquinoline derivative. nih.gov This transformation highlights the utility of the 1-methylindolin-2-imine core in facilitating carbon-carbon and carbon-nitrogen bond formations, leading to the assembly of complex heterocyclic systems that are prevalent in biologically active natural products like perophoramidine. nih.gov The N-methyl group is crucial as it provides optimal electronic and steric properties for these cyclization reactions, enhancing the nucleophilicity of the imine nitrogen. smolecule.com

The table below summarizes the optimization of a key copper-catalyzed reaction involving a this compound derivative, demonstrating its role as a reactive intermediate.

| Entry | Catalyst (Cat.) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuCl (10 mol%) | K2CO3 | Toluene | 110 | 75 |

| 2 | CuI (10 mol%) | K2CO3 | Toluene | 110 | 80 |

| 3 | Cu2O (10 mol%) | K2CO3 | Toluene | 110 | 65 |

| 4 | Cu(OAc)2 (10 mol%) | K2CO3 | Toluene | 110 | 40 |

| 5 | CuI (10 mol%) | Cs2CO3 | Toluene | 110 | 96 |

| 6 | CuI (10 mol%) | Na2CO3 | Toluene | 110 | 70 |

| 7 | CuI (10 mol%) | Cs2CO3 | Dioxane | 110 | 85 |

| 8 | CuI (10 mol%) | Cs2CO3 | DMF | 110 | 50 |

Data sourced from a study on the copper-catalyzed synthesis of polycyclic indoline scaffolds. nih.gov

Exploration in Catalysis (e.g., Photocatalysis, Organocatalysis)

While direct applications of this compound as a catalyst are not extensively documented, the broader class of imines and related heterocyclic structures are central to various catalytic processes. In the field of organocatalysis, for instance, imidazolidinone-based catalysts, developed by MacMillan, are widely used for activating α,β-unsaturated aldehydes towards enantioselective cycloadditions and alkylations. beilstein-journals.orgsigmaaldrich.com These reactions proceed through the formation of an intermediate iminium ion, a species conceptually related to the protonated form of 1-Methylindolin-2-imine.

In photocatalysis, imines are often the target products of amine oxidation or the key intermediates in multi-step transformations. mdpi.com For example, titanium dioxide (TiO2)-based photocatalysts have been used for the visible-light-induced oxidative coupling of benzylamines to form N-benzylidenebenzylamine, an imine. mdpi.com The reaction involves the amine adsorbing onto the catalyst surface, forming a complex that can absorb light to initiate the transformation. mdpi.com Although this compound itself is not the catalyst in these examples, its structural motifs are relevant to the intermediates and products central to modern catalytic research. The study of indole (B1671886) imine methides, which are highly reactive intermediates, in catalytic asymmetric synthesis further underscores the importance of the imine functionality within an indole framework for developing advanced chemical transformations. chemrxiv.org

Contribution to Material Science Research (e.g., Fluorescent Motifs)

The indole nucleus, a key feature of this compound, is a well-known fluorophore. Its inherent photophysical properties make it a valuable component in the design of fluorescent materials and molecular probes. While specific research detailing the fluorescence of this compound is limited, the general class of indole derivatives is frequently explored in material science. The emission properties of indole are sensitive to the local environment, a characteristic that is exploited in designing sensors and probes. Modifications to the indole ring, such as the introduction of imine groups and N-alkylation, can modulate its electronic structure and, consequently, its fluorescent properties. This tunability is a key principle in the development of advanced materials for applications in OLEDs, chemical sensing, and bio-imaging.

Investigation of Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org This field relies on the principle of molecular recognition, where a host selectively binds a specific guest. wikipedia.orgillinois.edu While this compound has not been prominently featured as a host or guest in published studies, the formation of imine bonds is a key strategy in constructing complex host molecules like shape-persistent organic cages. nih.gov

These cage-like structures can encapsulate guest ions or molecules, with selectivity often dictated by the size and shape of the host's cavity and the nature of the non-covalent interactions. nih.govmdpi.com For instance, tetrahedral imine cages have been studied for their ability to selectively encapsulate various tetra-n-alkylammonium salts. nih.gov The mechanism of guest uptake can involve either a temporary cleavage of the imine bonds to "open" the cage or the guest "squeezing" through a window in the host structure. nih.gov The principles governing these sophisticated host-guest systems, which rely on the dynamic nature of the imine linkage, provide a framework for the potential future application of molecules like this compound in the design of novel sensors or molecular carriers.

Mechanistic Probing of Biological Interactions (Molecular Level)

Dihydrofolate Reductase (DHFR) is a crucial enzyme involved in DNA synthesis and is a major target for antimicrobial and anticancer drugs. nih.govmontclair.edu Understanding the precise molecular interactions between ligands and the DHFR active site is essential for designing new, more selective inhibitors. Research in this area often involves studying how different chemical scaffolds interact with the enzyme's active site residues and how these interactions are affected by conformational changes in the protein. nih.govresearchgate.net

While there is no direct evidence of this compound being used as a probe for DHFR, the indoline scaffold is a component of various heterocyclic compounds designed as enzyme inhibitors. The study of ligand binding to DHFR involves examining interactions with key loops, such as the Met20 loop, which undergoes conformational changes upon ligand association. nih.govresearchgate.net The binding of inhibitors is a multi-step process involving initial association followed by protein conformational changes that "lock" the inhibitor in place. researchgate.net The structural rigidity and specific functional groups of a molecule like this compound could, in principle, be used to probe the steric and electronic requirements of specific regions within an enzyme's active site, contributing to a deeper mechanistic understanding of enzyme-ligand recognition.

The oxytocin (B344502) receptor (OXTR), a G-protein-coupled receptor, is a significant therapeutic target for various conditions, including neuropsychiatric disorders and certain cancers. nih.govnih.gov The development of selective agonists and antagonists for OXTR is an active area of research. nih.gov This research requires molecular tools to probe the receptor's binding pocket and understand the structure-activity relationships of different ligands.

The search for non-peptide small molecules that can act on the OXTR is of particular interest due to their potential for improved pharmacokinetic properties. nih.gov Although this compound is not a known OXTR ligand, its rigid bicyclic structure is representative of the types of scaffolds used in drug discovery to explore receptor binding sites. Research assays designed to identify new OXTR ligands often screen libraries of diverse small molecules. The inclusion of compounds with privileged scaffolds, like the indoline core, can increase the probability of finding novel hits. These initial hits, even with modest affinity, serve as valuable starting points for medicinal chemistry campaigns to develop more potent and selective research tools and potential therapeutics.

Target Engagement Studies for Academic Inquiry (e.g., c-KIT Kinase Domain)

As of the current body of scientific literature, specific studies detailing the direct engagement of this compound with the c-KIT kinase domain are not available. Research in the field of kinase inhibition often involves broader classes of compounds, such as indolinone derivatives, which have been investigated for their potential to interact with receptor tyrosine kinases like c-KIT. nih.govnih.gov These studies focus on understanding the structural requirements for binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity which is often implicated in various cancers. nih.govnih.gov However, dedicated research and published data on the specific interaction and target engagement of this compound with the c-KIT kinase domain have not been identified.

Corrosion Inhibition Mechanisms via Adsorption Phenomena

The application of this compound as a corrosion inhibitor is an area of significant interest, particularly in the protection of metals such as mild steel in acidic environments. The primary mechanism of its protective action is through the adsorption of the molecule onto the metal surface, forming a barrier that impedes the corrosive process.

Studies on compounds with similar imine functionalities have shown that their effectiveness as corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface. This adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium. The presence of heteroatoms like nitrogen and π-electrons in the molecular structure of imine derivatives facilitates their adsorption. researchgate.net

The adsorption mechanism of these inhibitors is often described by adsorption isotherms, such as the Langmuir adsorption isotherm, which presupposes the formation of a monolayer of the inhibitor on the metal surface. dntb.gov.ua The process can involve both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer between the inhibitor and the metal surface). nih.gov

In the context of this compound, while specific data is not available in the provided search results, the general principles of corrosion inhibition by related imine compounds can be inferred. The molecule would be expected to adsorb onto the metal surface, with the protonated imine group and the aromatic ring playing crucial roles in the interaction. This adsorbed layer acts as a physical barrier, and can also affect the electrochemical reactions of corrosion by blocking the active sites on the metal surface. Such inhibitors are often classified as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from experimental studies on a similar imine-based corrosion inhibitor.

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 | 15.2 | - | - |

| 0.1 | 5.8 | 61.8 | 0.618 |

| 0.5 | 2.1 | 86.2 | 0.862 |

| 1.0 | 0.9 | 94.1 | 0.941 |

| 5.0 | 0.4 | 97.4 | 0.974 |

This table is illustrative and does not represent actual data for this compound.

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can provide insights into the nature of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more suggest chemisorption.

| Adsorption Parameter | Value |

| Adsorption Isotherm Model | Langmuir |

| Standard Free Energy of Adsorption (ΔG°ads) | -35.5 kJ/mol |

| Standard Enthalpy of Adsorption (ΔH°ads) | -15.2 kJ/mol |

| Standard Entropy of Adsorption (ΔS°ads) | 68.1 J/mol·K |

This table is illustrative and does not represent actual data for this compound.

Further research specifically investigating this compound is necessary to determine its precise efficacy and mechanistic details as a corrosion inhibitor.

Derivatives and Analogues of 1 Methylindolin 2 Imine Hydrochloride in Academic Research

Synthesis and Reactivity of N-Substituted Indolin-2-imine Derivatives

The synthesis of N-substituted indolin-2-imine derivatives can be conceptually approached through the alkylation or acylation of the parent indolin-2-imine. While direct N-alkylation of 1-methylindolin-2-imine (B13654931) at the exocyclic imine nitrogen can be challenging due to the potential for competing reactions and the inherent basicity of the nitrogen, modern synthetic methodologies offer pathways to achieve this transformation. For instance, N-alkylation of isatin (B1672199), a precursor to indolin-2-imines, is a well-established method. nih.govnih.gov The subsequent reaction of these N-alkylated isatins with primary amines can yield the corresponding N-substituted isatin-3-imines. nih.gov

The reactivity of the resulting N-substituted indolin-2-imine derivatives is influenced by the nature of the substituent on the exocyclic nitrogen. Electron-withdrawing groups can decrease the nucleophilicity of the imine nitrogen, while electron-donating groups can enhance it. These modifications can influence the susceptibility of the imine to hydrolysis and its participation in cycloaddition reactions.

Table 1: Examples of N-Substituted Indolin-2-imine Derivatives and their Synthetic Precursors

| Derivative Class | General Structure | Synthetic Precursor | Reference |

| N-Alkyl-isatin-3-imino aromatic amines | N-alkyl isatin and aromatic amines | nih.gov | |